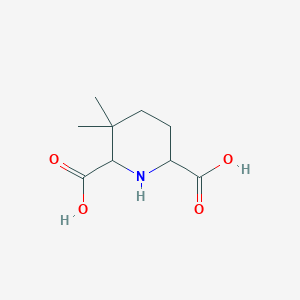
3,3-Dimethylpiperidine-2,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylpiperidine-2,6-dicarboxylic acid: is a heterocyclic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of two carboxylic acid groups at the 2 and 6 positions of the piperidine ring, along with two methyl groups at the 3 position. The unique structure of this compound makes it an interesting subject for research in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylpiperidine-2,6-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,3-dimethylglutaric acid with ammonia or primary amines can lead to the formation of the desired piperidine derivative. Another method involves the use of Diels-Alder reactions followed by subsequent functional group transformations to introduce the carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, esterification, and hydrolysis. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylpiperidine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The piperidine ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: 3,3-Dimethylpiperidine-2,6-dicarboxylic acid is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used in various biochemical assays and as catalysts in enzymatic reactions .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Research is ongoing to develop new drugs based on its structure .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its ability to form stable complexes with metals makes it valuable in material science .
Mechanism of Action
The mechanism of action of 3,3-Dimethylpiperidine-2,6-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. These complexes can influence various biochemical pathways, including enzymatic reactions and signal transduction processes. The exact molecular targets and pathways depend on the specific application and the nature of the complex formed .
Comparison with Similar Compounds
Piperidine-2,6-dicarboxylic acid: Lacks the methyl groups at the 3 position, resulting in different chemical properties and reactivity.
Dimethylpiperidine-2,6-dicarboxylate: An ester derivative with different solubility and reactivity compared to the acid form.
Pyridine-2,6-dicarboxylic acid: Contains a pyridine ring instead of a piperidine ring, leading to distinct electronic and steric effects.
Uniqueness: 3,3-Dimethylpiperidine-2,6-dicarboxylic acid is unique due to the presence of two methyl groups at the 3 position, which influence its chemical reactivity and physical properties. This structural feature allows for specific interactions in both synthetic and biological applications, making it a valuable compound for research and industrial use .
Properties
CAS No. |
774479-36-6 |
|---|---|
Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3,3-dimethylpiperidine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-9(2)4-3-5(7(11)12)10-6(9)8(13)14/h5-6,10H,3-4H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
ZMGOJFHCWFDVNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(NC1C(=O)O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


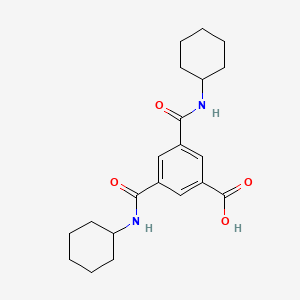
![2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14218102.png)
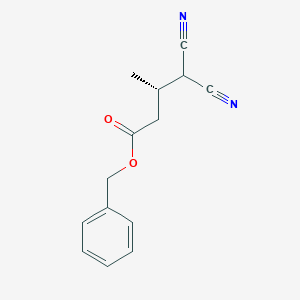
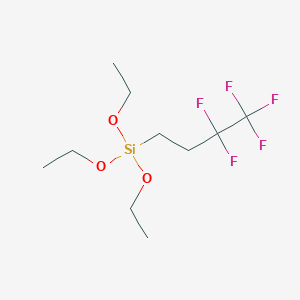
![Phosphonic acid, [(2S)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester](/img/structure/B14218124.png)
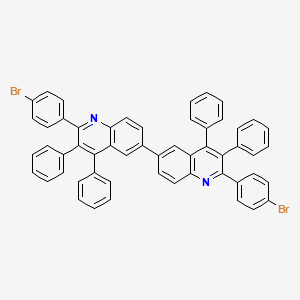
![N-[(3S)-1-Phenylpent-1-en-3-yl]methanesulfonamide](/img/structure/B14218129.png)
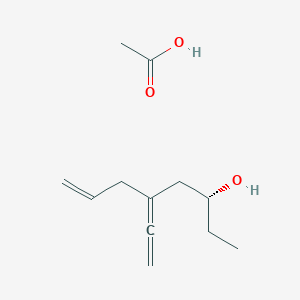
![Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl-](/img/structure/B14218138.png)
![Benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14218147.png)
![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate](/img/structure/B14218155.png)
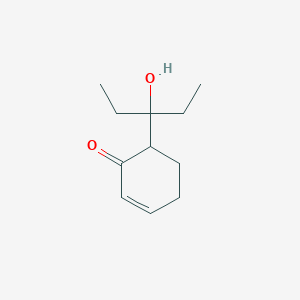
![4-Methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14218157.png)
![2-{[(1,1-Dicyclohexyl-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluorododecan-2-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14218164.png)
